2-(1H-1,2,4-Triazol-5-yl)pyrazine
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Overview
Description
2-(1H-1,2,4-Triazol-5-yl)pyrazine is a chemical compound with the molecular formula C6H5N5 and a molecular weight of 147.14 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 2-(1H-1,2,4-Triazol-5-yl)pyrazine is 1S/C6H5N5/c1-2-8-5(3-7-1)6-9-4-10-11-6/h1-4H, (H,9,10,11) . This indicates the presence of a pyrazine ring attached to a 1,2,4-triazole ring.Scientific Research Applications
- 1,2-bis(3-nitro-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-yl)diazene is a high-nitrogen compound derived from 2-(1H-1,2,4-Triazol-5-yl)pyrazine. Researchers have explored its use in energetic materials due to its favorable thermal stability and potential as a propellant component .
- The antibacterial and antifungal activity of 2-(1H-1,2,4-Triazol-5-yl)pyrazine has been investigated. Researchers measured the diameters of zones of inhibition to assess its effectiveness against microbial pathogens .
- 2-(1H-1,2,4-Triazol-5-yl)pyrazine serves as a building block for synthesizing fused heterocycles. For example, a Pfizer patent describes its use in the synthesis of 3,5-disubstituted 1H-1,2,3-triazolo[4,5-b]pyrazine, which has potential pharmaceutical applications .
Energetic Materials and Propellants
Antimicrobial Agents
Heterocyclic Synthesis
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the triazole moiety in the compound can actively contribute to binding to the active site of enzymes . This suggests that the compound may interact with its targets by forming a bond with the nitrogen atoms of the triazole moiety .
Result of Action
Some studies suggest that compounds with a triazole moiety can exhibit cytotoxic activities against certain tumor cell lines , indicating potential anticancer properties.
properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5/c1-2-8-5(3-7-1)6-9-4-10-11-6/h1-4H,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVERQPQFEHVFEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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